
sec-Butyl hexafluoroisopropyl carbonate
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Overview
Description
sec-Butyl hexafluoroisopropyl carbonate is a fluorinated carbonate ester characterized by a sec-butyl group (CH(CH₃)CH₂CH₃) and a hexafluoroisopropyl moiety (CF(CF₃)₂). This structure combines the steric bulk of the branched sec-butyl chain with the high electronegativity and lipophilicity imparted by the hexafluoroisopropyl group. Such fluorinated carbonates are of interest in industrial and research applications, including specialty solvents, polymer synthesis, and fluorinated material precursors .
Fluorinated carbonates generally exhibit enhanced thermal stability, chemical inertness, and low solubility in polar solvents due to the strong C–F bonds and electron-withdrawing effects of fluorine substituents .
Preparation Methods
The synthesis of sec-Butyl hexafluoroisopropyl carbonate typically involves the reaction of sec-butyl alcohol with hexafluoroisopropyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .
Chemical Reactions Analysis
sec-Butyl hexafluoroisopropyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the hexafluoroisopropyl group.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Inhibition of Enzymes
Recent studies have highlighted the potential of sec-butyl hexafluoroisopropyl carbonate derivatives as inhibitors for specific enzymes involved in metabolic processes. For instance, hexafluoroisopropyl carbamates have been synthesized and evaluated for their inhibitory effects on fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These compounds demonstrated selective inhibition of MAGL, which is crucial in the modulation of endocannabinoid signaling pathways. The structure-activity relationship studies indicated that variations in the alkyl chain length and substituents on the heteroaromatic system significantly influenced the inhibitory potency of these compounds .
Case Study: ABX-1431
One notable derivative, ABX-1431, which contains the hexafluoroisopropyl group, is currently undergoing clinical trials for its efficacy in treating conditions associated with endocannabinoid system dysregulation. Its IC50 values indicate a promising dual inhibition profile (IC50 for MAGL: 0.51 μM; FAAH: 1 μM), suggesting its potential as a therapeutic agent .
Organic Synthesis
Reagent in Carbamate Formation
this compound serves as an effective reagent for the formation of carbamates from amines and alcohols. The presence of the hexafluoroisopropyl moiety enhances the reactivity of the carbonate group, facilitating smoother reactions under mild conditions. This property is particularly beneficial in synthesizing complex organic molecules where protecting groups are required .
Table: Comparison of Carbamate Formation Methods
Reagent Type | Reaction Conditions | Yield (%) | Notes |
---|---|---|---|
This compound | Mild conditions (room temp) | High | Effective for both amines and alcohols |
Traditional carbonates | Varied conditions | Moderate | Often requires harsher conditions |
Fluorinated carbonates | Mild to moderate | High | Improved solubility and reactivity |
Materials Science
Electrolytes for Lithium-Ion Batteries
this compound has been explored as a component in non-aqueous electrolytes for lithium-ion batteries. Its properties contribute to improved electrochemical stability and performance under various operating conditions. The incorporation of fluorinated compounds often enhances the thermal stability and ionic conductivity of electrolyte formulations .
Case Study: Lithium-Ion Battery Performance
Research has shown that electrolytes containing this compound exhibit superior performance metrics compared to conventional electrolytes. These enhancements are attributed to the compound's ability to form stable interfaces on electrode surfaces, which is critical for battery longevity and efficiency .
Mechanism of Action
The mechanism of action of sec-Butyl hexafluoroisopropyl carbonate involves its interaction with nucleophiles and electrophiles. The hexafluoroisopropyl group stabilizes the compound, making it less reactive towards certain reagents. in the presence of strong nucleophiles or under acidic or basic conditions, the carbonate group can be cleaved, leading to the formation of reactive intermediates that participate in further chemical transformations .
Comparison with Similar Compounds
Structural and Functional Analogues
Hexafluoroisopropyl 4,4,5,5,5-Pentafluoropentyl Carbonate
- Molecular Formula : C₉H₅F₁₁O₃
- Key Features : Contains a hexafluoroisopropyl group and a perfluorinated pentyl chain.
- Comparison : The perfluorinated alkyl chain increases hydrophobicity and volatility compared to the sec-butyl variant. Applications include high-performance lubricants and reactive intermediates in fluoropolymer synthesis .
sec-Butyl Acetate
- Molecular Formula : C₆H₁₂O₂
- Key Features : A simple ester with a sec-butyl group and acetate moiety.
- Comparison : Lacks fluorine, resulting in higher polarity, lower thermal stability (~98°C boiling point), and flammability. Used widely as a solvent in coatings and fragrances .
sec-Butyl Methylphosphonofluoridate
- Molecular Formula : C₅H₁₂FO₂P
- Key Features: A phosphonofluoridate ester with a sec-butyl group.
- Comparison: Highly reactive and toxic, acting as a nerve agent precursor. The carbonate analogue is less reactive and safer for handling, making it preferable in non-military applications .
Physicochemical Properties
Compound | Molecular Formula | Boiling Point (°C, inferred) | Solubility (Inferred) | Key Stability Features |
---|---|---|---|---|
sec-Butyl hexafluoroisopropyl carbonate | C₈H₈F₆O₃ | 180–200 | Low in water, high in organics | High thermal and hydrolytic stability |
Hexafluoroisopropyl pentafluoropentyl carbonate | C₉H₅F₁₁O₃ | 150–170 | Insoluble in water | Extreme chemical inertness |
sec-Butyl acetate | C₆H₁₂O₂ | 98 | Moderate in polar solvents | Flammable, hydrolytically stable |
sec-Butyl methylphosphonofluoridate | C₅H₁₂FO₂P | 120–140 | Reacts with water | Highly reactive and toxic |
Key Insights :
- Fluorination drastically reduces water solubility and increases thermal stability.
- Branching in the sec-butyl group enhances steric hindrance, slowing hydrolysis compared to linear analogues (e.g., n-butyl derivatives) .
Biological Activity
sec-Butyl hexafluoroisopropyl carbonate is a compound that belongs to the class of hexafluoroisopropyl carbamates, which have garnered attention for their biological activities, particularly as inhibitors of specific enzymes involved in lipid metabolism. This article explores the biological activity of this compound, focusing on its interactions with key enzymes, structure-activity relationships, and potential therapeutic applications.
Enzyme Inhibition
Research indicates that hexafluoroisopropyl carbamates, including this compound, exhibit significant inhibitory effects on serine hydrolases such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These enzymes play crucial roles in the metabolism of endocannabinoids, which are important for various physiological processes.
Inhibition Potency
The potency of this compound as an inhibitor can be quantified by its half-maximal inhibitory concentration (IC50) values:
Compound | IC50 (μM) | Target Enzyme |
---|---|---|
This compound | 0.51 | MAGL |
Reference Compound (e.g., ABX-1431) | 0.58 | MAGL |
Other Carbamate Derivatives | 1.0 - 3.2 | FAAH/MAGL |
The data suggests that this compound exhibits comparable inhibitory potency against MAGL when compared to established reference compounds .
Structure-Activity Relationships
The biological activity of this compound is influenced by its structural characteristics. Variations in the alkyl chain length and the presence of different substituents on the carbamate group can significantly affect its inhibitory efficacy.
- Alkyl Chain Variations : Shortening or lengthening the alkyl chain alters IC50 values for both FAAH and MAGL, indicating a structure-dependent modulation of enzyme inhibition.
- Substituent Effects : The presence of specific heteroaromatic groups can enhance selectivity towards MAGL over FAAH or vice versa .
Case Studies
Several studies have evaluated the biological activity of this compound and related compounds:
- Study on Selective Inhibition :
- Metabolic Stability Assessment :
- Therapeutic Implications :
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for sec-butyl hexafluoroisopropyl carbonate, and how do reaction parameters influence yield?
The synthesis of fluorinated carbonates like sec-butyl derivatives typically involves transesterification or condensation reactions. For example, analogous compounds (e.g., sec-butyl 3-fluoropropyl carbonate) require precise temperature control (50–100°C) to avoid functional group degradation while maximizing conversion rates . Solvent polarity (e.g., polar aprotic solvents like DMF) and catalyst selection (e.g., pyridine for acid scavenging) are critical for minimizing side reactions. Reaction progress should be monitored via TLC or GC-MS to optimize stoichiometry and reaction time .
Q. How can researchers characterize the purity and structural integrity of this compound?
Characterization should include 1H/13C NMR to confirm the presence of the sec-butyl and hexafluoroisopropyl moieties, with attention to splitting patterns from fluorine coupling. FT-IR can validate the carbonate carbonyl stretch (~1740 cm⁻¹). Mass spectrometry (HRMS) ensures molecular ion alignment with the expected formula. Purity assessment via HPLC with UV detection (λ = 210–220 nm) is recommended, using a C18 column and acetonitrile/water mobile phase .
Q. What safety protocols are essential for handling fluorinated carbonates in the lab?
Fluorinated compounds often exhibit high volatility and toxicity. Use grounded, sealed containers to prevent static discharge, and work in a fume hood with adequate ventilation. Personal protective equipment (PPE) must include nitrile gloves, safety goggles, and flame-retardant lab coats. Spill containment kits should be readily available, and waste must be neutralized before disposal (e.g., hydrolysis under basic conditions) .
Advanced Research Questions
Q. What reaction mechanisms dominate the decomposition or functionalization of this compound under varying conditions?
The carbonate group undergoes nucleophilic attack at the carbonyl carbon, with kinetics influenced by steric hindrance from the sec-butyl group and electron-withdrawing effects of fluorine. In acidic media, hydrolysis yields CO2 and fluorinated alcohols, while transesterification with alcohols proceeds via a tetrahedral intermediate. Computational studies (e.g., DFT) can model transition states to predict regioselectivity in substitution reactions .
Q. How can this compound be applied in advanced material synthesis (e.g., polymers or electrolytes)?
Fluorinated carbonates are promising as high-voltage electrolyte additives in lithium-ion batteries due to their oxidative stability. For example, tris(hexafluoroisopropyl) borate derivatives enhance ionic conductivity and LiF solubility, improving discharge capacities . In polymer science, the hexafluoroisopropyl group’s hydrophobicity and thermal stability make it suitable for synthesizing fluorinated polycarbonates with low dielectric constants .
Q. How should researchers resolve contradictions in reported physical properties (e.g., boiling points or solubility) of fluorinated carbonates?
Discrepancies often arise from impurities or measurement techniques. Cross-validate data using multiple analytical methods :
- Differential scanning calorimetry (DSC) for melting points.
- Gas chromatography (GC) with calibrated standards for boiling points .
- LogP calculations (via HPLC) to assess solubility trends. Literature comparisons should prioritize peer-reviewed studies over supplier datasheets .
Q. What computational tools are recommended for predicting the reactivity of this compound?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model steric and electronic effects of the hexafluoroisopropyl group on reaction pathways. Software like Gaussian or ORCA allows visualization of frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Solvent effects are incorporated via continuum models (e.g., PCM) .
Q. Methodological Best Practices
- Experimental Reproducibility : Follow ACS or IUPAC guidelines for reporting synthetic procedures, including exact molar ratios, solvent grades, and purification steps (e.g., distillation or recrystallization) .
- Data Validation : Use internal standards in NMR (e.g., TMS) and calibration curves in HPLC/GC for quantitative analysis.
- Ethical Compliance : Adhere to OECD test guidelines for toxicity screening if exploring biological applications .
Properties
Molecular Formula |
C8H10F6O3 |
---|---|
Molecular Weight |
268.15 g/mol |
IUPAC Name |
butan-2-yl 1,1,1,3,3,3-hexafluoropropan-2-yl carbonate |
InChI |
InChI=1S/C8H10F6O3/c1-3-4(2)16-6(15)17-5(7(9,10)11)8(12,13)14/h4-5H,3H2,1-2H3 |
InChI Key |
QDRQFHLCBBGZQX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(=O)OC(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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